molecular formula C6H11O2P B12540071 Phosphorosooxycyclohexane CAS No. 676329-47-8

Phosphorosooxycyclohexane

Cat. No.: B12540071
CAS No.: 676329-47-8
M. Wt: 146.12 g/mol
InChI Key: OMORXSCROSLLDY-UHFFFAOYSA-N
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Description

Phosphorosooxycyclohexane is an organophosphorus compound with the molecular formula C6H11O2P It contains a cyclohexane ring bonded to a phosphorosooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorosooxycyclohexane typically involves the reaction of cyclohexanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H11OH+POCl3C6H11O2P+HCl\text{C}_6\text{H}_{11}\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_{11}\text{O}_2\text{P} + \text{HCl} C6​H11​OH+POCl3​→C6​H11​O2​P+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphorosooxycyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it to this compound hydride.

    Substitution: The phosphorosooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Phosphorosooxycyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a component in drug design.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorosooxycyclohexane involves its interaction with molecular targets such as enzymes and receptors. The phosphorosooxy group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound from which phosphorosooxycyclohexane is derived.

    Phosphorosooxybenzene: A similar compound with a benzene ring instead of a cyclohexane ring.

    Phosphorosooxytoluene: Contains a toluene ring with a phosphorosooxy group.

Uniqueness

This compound is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

676329-47-8

Molecular Formula

C6H11O2P

Molecular Weight

146.12 g/mol

IUPAC Name

phosphorosooxycyclohexane

InChI

InChI=1S/C6H11O2P/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

OMORXSCROSLLDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OP=O

Origin of Product

United States

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